4-(2-Chloro-4-fluorobenzoyl)thiomorpholine
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Overview
Description
4-(2-Chloro-4-fluorobenzoyl)thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a 2-chloro-4-fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-fluorobenzoyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-chloro-4-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-fluorobenzoyl)thiomorpholine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the benzoyl group can be replaced by other nucleophiles.
Oxidation and reduction: The thiomorpholine ring can be oxidized or reduced under appropriate conditions.
Acylation: The compound can participate in acylation reactions, introducing the benzoyl group into other molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiomorpholine derivatives, while oxidation and reduction reactions can modify the thiomorpholine ring or the benzoyl group.
Scientific Research Applications
4-(2-Chloro-4-fluorobenzoyl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-fluorobenzoyl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiomorpholine ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzoyl chloride: A precursor in the synthesis of 4-(2-Chloro-4-fluorobenzoyl)thiomorpholine.
4-Fluorobenzoyl chloride: Another related compound used in similar synthetic applications.
Thiomorpholine: The parent compound of this compound.
Uniqueness
This compound is unique due to the presence of both a thiomorpholine ring and a 2-chloro-4-fluorobenzoyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNOS/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSVJBKFCGMYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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